molecular formula C21H26N6O B2804318 (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1351607-40-3

(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2804318
CAS No.: 1351607-40-3
M. Wt: 378.48
InChI Key: JLLWHPUNVWUXMX-UHFFFAOYSA-N
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Description

The compound (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that contains several functional groups, including an imidazole ring, a piperidine ring, and a 1,2,3-triazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Analysis : The synthesis of related compounds, characterized by techniques such as 1H NMR, MS, IR spectra, and X-ray diffraction, offers insights into the structural properties and potential chemical behaviors of complex molecules. For instance, research on similar compounds involves the synthesis of molecules with specific structural features, which are then analyzed to understand their crystalline forms and molecular interactions (Cao et al., 2010).

Biological Activities

  • Antioxidant and Antimicrobial Activities : Studies have explored the antioxidant and antimicrobial activities of compounds with similar structures, providing a foundation for understanding the biological relevance of these molecules. Compounds have been evaluated for their ability to scavenge free radicals and inhibit the growth of various microorganisms, contributing to the development of new therapeutic agents (Bassyouni et al., 2012).

  • Antimicrobial and Antimycobacterial Evaluation : Research on analogs has also focused on their antimicrobial and antimycobacterial properties, identifying compounds with significant activity against bacterial and fungal strains. This research underscores the potential of such compounds in addressing infectious diseases and highlights the importance of structural modifications for enhancing biological activity (Narasimhan et al., 2011).

Molecular Modeling and Drug Design

  • Molecular Docking Studies : The use of molecular docking and theoretical studies to predict the interaction of compounds with biological targets is crucial for drug discovery. Research involving similar compounds has utilized these approaches to understand the binding affinities and mode of action, facilitating the design of more effective pharmacological agents (Vankadari et al., 2013).

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-16(2)20-22-10-13-26(20)15-17-8-11-25(12-9-17)21(28)19-14-23-27(24-19)18-6-4-3-5-7-18/h3-7,10,13-14,16-17H,8-9,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLWHPUNVWUXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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